2-(2-Ethoxyethoxy)-5-bromopyridine

Lipophilicity Drug-likeness ADME prediction

2-(2-Ethoxyethoxy)-5-bromopyridine (CAS 1249442-19-0) is a di-substituted pyridine derivative that belongs to the 5-bromo-2-alkoxypyridine class of synthetic intermediates. It is characterized by a bromine atom at the 5-position and a 2-(2-ethoxyethoxy) side chain at the 2-position of the pyridine ring, with a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol.

Molecular Formula C9H12BrNO2
Molecular Weight 246.1 g/mol
CAS No. 1249442-19-0
Cat. No. B088652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)-5-bromopyridine
CAS1249442-19-0
Molecular FormulaC9H12BrNO2
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESCCOCCOC1=NC=C(C=C1)Br
InChIInChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3
InChIKeyZBVGEMXJEOQTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethoxy)-5-bromopyridine (CAS 1249442-19-0): A Specialized 5-Bromo-2-alkoxypyridine Building Block for Medicinal Chemistry and Chemical Biology


2-(2-Ethoxyethoxy)-5-bromopyridine (CAS 1249442-19-0) is a di-substituted pyridine derivative that belongs to the 5-bromo-2-alkoxypyridine class of synthetic intermediates . It is characterized by a bromine atom at the 5-position and a 2-(2-ethoxyethoxy) side chain at the 2-position of the pyridine ring, with a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol . The compound is supplied as a research chemical with a typical purity of 95% and is classified with a GHS07 hazard warning (harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) . Its predicted physicochemical properties include a boiling point of 283.2±30.0 °C, a density of 1.4±0.1 g/cm³, a LogP of 2.81 (ACD/Labs predicted), and a topological polar surface area (TPSA) of 31.4–31.35 Ų . These properties position it as a moderately lipophilic, low-polar-surface-area building block suitable for constructing drug-like molecules within Lipinski's rule-of-five space .

Why 2-(2-Ethoxyethoxy)-5-bromopyridine Cannot Be Simply Replaced by Other 5-Bromo-2-alkoxypyridines in Synthesis or Screening Campaigns


Within the 5-bromo-2-alkoxypyridine family, the length and terminal group of the alkoxy chain are not inert structural variables—they directly modulate lipophilicity, aqueous solubility, metabolic stability, and target-binding interactions in the final elaborated compounds [2]. Simply interchanging 2-(2-ethoxyethoxy)-5-bromopyridine with the shorter-chain analog 5-bromo-2-(2-methoxyethoxy)pyridine (MW 232.07, XLogP3 ~1.9) or the unsubstituted 5-bromo-2-ethoxypyridine (MW 202.05) will predictably alter LogP and TPSA, potentially shifting a lead series outside optimal drug-like property space [1]. Furthermore, the bromine regiochemistry is critical: the 5-bromo-2-alkoxy arrangement (present in the target compound) provides a different electronic environment for palladium-catalyzed cross-coupling reactions compared to the regioisomeric 2-bromo-5-alkoxy arrangement found in 2-bromo-5-(2-ethoxyethoxy)pyridine (CAS 1691936-08-9) . Subtle differences in leaving-group reactivity, coordination to palladium, and steric accessibility can lead to divergent coupling yields and require re-optimization of reaction conditions . In biochemical screening, the specific alkoxy chain has been shown to influence binding affinity to enzymes such as phosphoglycerate kinase (PGK), where even within the same scaffold, Kd values can vary across different histidine residues [2]. These interconnected differences in physicochemical properties, synthetic reactivity, and binding behavior mean that substituting one 5-bromo-2-alkoxypyridine for another without re-validation introduces avoidable uncertainty into research workflows.

Quantitative Evidence Guide: How 2-(2-Ethoxyethoxy)-5-bromopyridine Differs from Its Closest Analogs—Physicochemical Properties, Binding Affinity, and Regiochemical Reactivity


Lipophilicity (LogP): 2-(2-Ethoxyethoxy)-5-bromopyridine Occupies a Distinct Intermediate Lipophilicity Window vs. Shorter-Chain and Positional Isomer Analogs

The predicted partition coefficient (LogP) of 2-(2-ethoxyethoxy)-5-bromopyridine is 2.81 (ACD/Labs predicted) or approximately 2.26 (Chemsrc LogP) . This is notably higher than the shorter-chain analog 5-bromo-2-(2-methoxyethoxy)pyridine, which has a reported LogP of 2.27 (Chemsrc) or approximately 1.9 (XLogP3) [1]. The 2-ethoxyethoxy compound also differs from the regioisomer 2-bromo-5-(2-ethoxyethoxy)pyridine, which exhibits a lower XLogP3 of 2.1 . The incremental LogP increase of approximately +0.4 to +0.5 units relative to the methoxyethoxy analog is driven by the additional methylene group in the terminal ethoxy substituent, consistent with established Hansch π fragment contributions (π(CH₂) ≈ +0.5). This lipophilicity span is pharmacologically meaningful: an ΔLogP of 0.5 units can correspond to a ~3-fold change in membrane permeability and a measurable impact on oral absorption potential.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Polar Surface Area: Comparable TPSA to Positional Isomer; Distinct from Shorter-Chain Analogs Due to Additional Ether Oxygen Contributions

2-(2-Ethoxyethoxy)-5-bromopyridine exhibits a topological polar surface area (TPSA) of 31.35 Ų (Chemsrc) or 31.4 Ų (ChemSpider predicted) . This value is virtually identical to that of the positional isomer 2-bromo-5-(2-ethoxyethoxy)pyridine (TPSA 31.4 Ų) , reflecting the fact that TPSA is a 2D descriptor insensitive to bromine position when overall atom connectivity is preserved. In contrast, the shorter-chain analog 5-bromo-2-(2-methoxyethoxy)pyridine has a TPSA of 31.35 Ų—essentially the same value—because the terminal methyl vs. ethyl difference does not alter the count of oxygen and nitrogen heteroatoms . This similarity in TPSA across the series means that differences in pharmacokinetic behavior among these analogs will be driven primarily by lipophilicity (LogP) and conformational flexibility rather than by hydrogen-bonding capacity. The compound contains 5 freely rotatable bonds (vs. 4 for the methoxyethoxy analog), providing greater conformational entropy that may influence binding thermodynamics and solubility.

Topological Polar Surface Area BBB permeability prediction Oral bioavailability Physicochemical profiling

Biochemical Binding Affinity: Weak Phosphoglycerate Kinase (PGK) Engagement Establishes a Baseline for This Alkoxy Chain Length that Differs from Shorter-Chain Analogs with Reported PDK1 Activity

2-(2-Ethoxyethoxy)-5-bromopyridine has been evaluated in biochemical binding assays against phosphoglycerate kinase (PGK), yielding Kd values of 119,000–303,000 nM (119–303 µM) depending on the specific histidine residue probed [1]. The strongest binding was observed against the histamine-167 residue of yeast phosphoglycerokinase with a Kd of 119,000 nM, while binding to histamine-62 and histamine-170 showed Kd values of 303,000 nM and 160,000 nM, respectively [1]. This weak, residue-dependent binding profile is characteristic of a fragment-sized molecule (MW 246 Da) engaging its target through low-affinity, non-optimized interactions. In contrast, compounds in the broader 5-bromo-2-alkoxypyridine family have been investigated as PDK1 kinase inhibitors, with certain elaborated analogs showing IC₅₀ values in the 480 nM range in human PDK1 biochemical assays [2]. While no direct head-to-head PGK binding data are available for the methoxyethoxy or ethoxy analogs, the established binding data for the target compound provide a quantitative benchmark for SAR campaigns: any structural modification to the alkoxy chain that improves Kd below ~100 µM can be attributed to specific molecular recognition effects rather than nonspecific hydrophobic partitioning.

Phosphoglycerate kinase Binding affinity Kinase target engagement Fragment-based screening SAR baseline

Regiochemical Reactivity: 5-Bromo-2-alkoxy Substitution Pattern Enables Suzuki Coupling with Predictable Regioselectivity Distinct from 2-Bromo-5-alkoxy Positional Isomers

The 5-bromo-2-alkoxy substitution pattern present in 2-(2-ethoxyethoxy)-5-bromopyridine places the bromine leaving group at the C5 position, which is electronically activated toward oxidative addition with palladium(0) catalysts due to the electron-withdrawing effect of the pyridine nitrogen at C1 and the electron-donating resonance effect of the 2-alkoxy substituent . This regiochemistry is distinct from the isomeric 2-bromo-5-alkoxy arrangement (CAS 1691936-08-9), where the bromine at C2 is adjacent to the ring nitrogen and experiences a different electronic environment, potentially leading to faster oxidative addition but also greater susceptibility to competing side reactions . While direct comparative coupling yield data for the two regioisomers have not been published in peer-reviewed literature, the well-established electronic parameters of substituted pyridines (Hammett σₘ = +0.391 for Br at C5 vs. σₒ = +0.441 for Br at C2 in pyridine) predict differential reactivity profiles [1]. The 2-ethoxyethoxy side chain further provides steric shielding of the adjacent C3 position, potentially suppressing undesired homocoupling or protodebromination pathways that can plague simpler 2-alkoxy analogs such as 5-bromo-2-ethoxypyridine [2].

Suzuki-Miyaura coupling Regioselectivity Cross-coupling C–C bond formation Palladium catalysis

Commercial Purity and Analytical QC: 95% Minimum Purity with Batch-Specific NMR, HPLC, and GC Documentation Enables Reproducible Research Outcomes

Commercially available 2-(2-ethoxyethoxy)-5-bromopyridine is supplied with a minimum purity specification of 95% (by HPLC or GC), and reputable vendors such as Fluorochem and Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data . Fluorochem offers the compound in 100 mg (£274.00) and 250 mg (£464.00) pack sizes from UK stock with next-day delivery, while Bidepharm supplies 95% purity material with comparable pricing (~¥2074 for 100 mg) . In comparison, the regioisomer 2-bromo-5-(2-ethoxyethoxy)pyridine (CAS 1691936-08-9) is also sold at 95% minimum purity but with less extensive publicly disclosed QC documentation . The structurally simpler analog 5-bromo-2-ethoxypyridine (CAS 55849-30-4) is available at 97–98% purity (GC) with a melting point of 32–36 °C, but this higher purity comes with a different reactivity profile and lacks the ethoxyethoxy chain required for specific SAR campaigns [1]. The availability of detailed batch-specific analytical data for the target compound reduces the risk of introducing unidentified impurities into multistep synthetic sequences, which is especially critical in medicinal chemistry where impurity-driven false positives in biological assays can waste significant resources.

Analytical quality control Purity specification Batch consistency Procurement Reproducibility

Ideal Application Scenarios for 2-(2-Ethoxyethoxy)-5-bromopyridine (CAS 1249442-19-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Controlled Lipophilicity Tuning

In kinase inhibitor programs where lead compounds based on a 5-bromo-2-alkoxypyridine scaffold have been identified, 2-(2-ethoxyethoxy)-5-bromopyridine offers a predictable +0.4 to +0.7 LogP increase relative to the corresponding 2-methoxyethoxy analog . This incremental lipophilicity adjustment enables systematic SAR exploration of the alkoxy terminus without altering the core pyridine scaffold or the bromine handle required for late-stage diversification via Suzuki coupling. The availability of baseline PGK binding data (Kd ~119–303 µM) provides a quantitative starting point for fragment growth strategies, where improving affinity through substituent elaboration can be measured against a known weak-binding benchmark [1]. Researchers can use this compound to explore whether increased lipophilicity enhances kinase active-site occupancy or improves cellular permeability in target engagement assays.

Chemical Biology: Synthesis of Target-Engagement Probes via Regioselective Cross-Coupling

The defined 5-bromo-2-alkoxy regiochemistry makes 2-(2-ethoxyethoxy)-5-bromopyridine a reliable substrate for Suzuki-Miyaura coupling at the C5 position, enabling the installation of biaryl pharmacophores or fluorescent/affinity tags with predictable regiochemical fidelity . This regiochemical certainty contrasts with the 2-bromo-5-alkoxy positional isomer (CAS 1691936-08-9), which may exhibit different coupling kinetics and side-product profiles due to the proximity of the bromine to the pyridine nitrogen [1]. For chemical biologists constructing probe molecules where isomeric purity is critical for target identification studies (e.g., chemoproteomics pull-down experiments), the well-characterized coupling behavior of the 5-bromo isomer reduces the risk of generating regioisomeric probe contaminants that could produce false-positive target assignments.

Agrochemical Research: Development of Novel Crop Protection Agents with Optimized Environmental Fate Profiles

The moderate lipophilicity (LogP ~2.3–2.8) and low TPSA (31.35 Ų) of 2-(2-ethoxyethoxy)-5-bromopyridine-derived compounds fall within the optimal property ranges for foliar uptake and systemic translocation in plants . The ethoxyethoxy chain provides a balance of aqueous solubility and membrane permeability that can be fine-tuned through further derivatization, while the bromine handle enables coupling with diverse boronic acid partners to generate compound libraries for screening against fungal, insect, or weed targets [1]. Compared to 5-bromo-2-ethoxypyridine, which has a simpler ethoxy substituent and may yield final compounds with excessively high volatility or insufficient soil mobility, the ethoxyethoxy analog is expected to produce agrochemical candidates with more favorable environmental fate characteristics, though direct comparative field data are lacking.

Procurement Strategy: Selection of Building Blocks with Documented Analytical QC for Multi-Step Synthesis

For CROs and pharmaceutical discovery units executing multi-step parallel synthesis campaigns, selecting 2-(2-ethoxyethoxy)-5-bromopyridine from vendors that provide batch-specific NMR, HPLC, and GC documentation (Fluorochem, Bidepharm) ensures that the first step of the synthetic sequence starts from a fully characterized intermediate . This level of analytical rigor supports regulatory documentation requirements for patent filings and enables troubleshooting of synthetic problems by eliminating unknown impurities as confounding variables. While other 5-bromo-2-alkoxypyridine analogs are commercially available, the combination of documented QC, moderate pricing (£274/100 mg from Fluorochem), and next-day delivery from UK stock makes this specific building block a practical choice for time-sensitive medicinal chemistry projects where analytical traceability is prioritized .

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